molecular formula C13H14O B028592 2-Propoxynaphthalene CAS No. 19718-45-7

2-Propoxynaphthalene

Cat. No. B028592
CAS RN: 19718-45-7
M. Wt: 186.25 g/mol
InChI Key: UEXFDEKTELCPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organic compounds similar to 2-Propoxynaphthalene often involves complex chemical reactions. For example, the synthesis of 1,3-Dihydroxynaphthalene includes methods such as alkaline fusion and photocatalytic oxidation in aqueous nano-TiO2 suspension, highlighting the diverse synthetic routes available for naphthalene derivatives (Zhang You-lan, 2005).

Molecular Structure Analysis

The molecular structure of organic compounds like 2-Propoxynaphthalene is crucial for understanding their chemical behavior. Advanced computational and analytical techniques, such as quantum chemical methods, have been employed to study the structural aspects and antioxidant properties of polyphenolic compounds, which share a complexity similar to that of 2-Propoxynaphthalene (Leopoldini et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of organic molecules closely related to 2-Propoxynaphthalene, such as the reactivity of methylene- and alkylidenecyclopropane derivatives, demonstrate the significant impact of molecular structure on chemical behavior (Pellissier, 2014). This research provides insights into how the presence of certain functional groups and the overall structure influence reactivity and stability.

Physical Properties Analysis

The physical properties of organic compounds, including those similar to 2-Propoxynaphthalene, are often determined by their molecular structure. Studies on the synthesis, structures, and properties of fluorinated graphene, for example, highlight the relationship between molecular structure and physical properties such as thermal and chemical stability, which are relevant for understanding the physical characteristics of 2-Propoxynaphthalene derivatives (Feng et al., 2016).

Chemical Properties Analysis

The chemical properties of compounds like 2-Propoxynaphthalene can be explored through studies on similar molecules. For instance, the analysis of the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives offers insights into the chemical behavior and potential applications of naphthalene derivatives, underscoring the impact of structural features on chemical properties (Pellissier, 2014).

Scientific Research Applications

  • Organic Synthesis

    • Naphthalene derivatives are commonly used in the synthesis of various organic compounds . The specific methods and outcomes would depend on the particular reaction being carried out.
  • Spectral Analysis

    • Compounds like 2-Propoxynaphthalene can be used in spectral analysis studies. For example, the IR spectrum of 2-Propoxynaphthalene has been recorded and is available in databases .
  • Ether Synthesis

    • The Williamson Ether Synthesis is a common method for preparing ethers, and naphthalene derivatives like 2-Propoxynaphthalene could potentially be used in this context .
  • Organic Synthesis

    • Naphthalene derivatives are commonly used in the synthesis of various organic compounds . The specific methods and outcomes would depend on the particular reaction being carried out.
  • Spectral Analysis

    • Compounds like 2-Propoxynaphthalene can be used in spectral analysis studies. For example, the IR spectrum of 2-Propoxynaphthalene has been recorded and is available in databases .
  • Ether Synthesis

    • The Williamson Ether Synthesis is a common method for preparing ethers, and naphthalene derivatives like 2-Propoxynaphthalene could potentially be used in this context .

Safety And Hazards

2-Propoxynaphthalene should be handled with suitable protective equipment to prevent dispersion of dust . Contact with skin, eyes, and clothing should be avoided . After handling, hands and face should be washed thoroughly .

properties

IUPAC Name

2-propoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXFDEKTELCPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287955
Record name 2-Propoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxynaphthalene

CAS RN

19718-45-7
Record name 2-Propoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl propyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propoxynaphthalene
Reactant of Route 2
Reactant of Route 2
2-Propoxynaphthalene
Reactant of Route 3
Reactant of Route 3
2-Propoxynaphthalene
Reactant of Route 4
Reactant of Route 4
2-Propoxynaphthalene
Reactant of Route 5
Reactant of Route 5
2-Propoxynaphthalene
Reactant of Route 6
Reactant of Route 6
2-Propoxynaphthalene

Citations

For This Compound
11
Citations
Y Yoneyama, Y Akaki, T Kato - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
… 2-methoxy-, 2-propoxynaphthalene, diphenyl ether, and … 2-Methoxy- and 2-propoxynaphthalene showed 95.4 and … and BAD (29.9%) of 2-propoxynaphthalene were found in its reaction …
Number of citations: 10 www.journal.csj.jp
SK Park, O Battsengel, J Chae - Bulletin of the Korean Chemical …, 2013 - koreascience.kr
… Both 1-ethoxynaphthalene and 2-propoxynaphthalene were converted into the corresponding naphthols in excellent yields (Table 3, entries 1 and 9). As the deethylation is very …
Number of citations: 7 koreascience.kr
G Aljohani, A Al-Sheikh Ali, SY Alraqa… - Journal of Taibah …, 2021 - Taylor & Francis
… Three alkoxy-naphthaldehydes namely 2-propoxynaphthalene-1-carbaldehyde (2a), 2-[(prop-2-yn-1-yl)oxy] naphthalene-1-carbaldehyde (2b) and 2-(benzyloxy) naphthalene-1-…
Number of citations: 4 www.tandfonline.com
M Bagge - 2022 - odr.chalmers.se
… The formation of 1-propoxynaphthalene 4 had a yield of 54% while the synthesis of 2propoxynaphthalene 5 had a higher yield of 71 %. When comparing the conversion of 4 and 5 …
Number of citations: 2 odr.chalmers.se
KR Reddy, KC Rajanna, K Uppalaiah… - … Journal of Chemical …, 2014 - Wiley Online Library
Bromination of 2‐alkoxynaphthalene (2‐ANP) and its derivatives with trimethyl benzyl ammonium tribromide (TMBATB) did not proceed smoothly even under reflux conditions. But the …
Number of citations: 4 onlinelibrary.wiley.com
L He, CA Horiuchi - Bulletin of the Chemical Society of Japan, 1999 - journal.csj.jp
The reaction of 2-substituted cycloalkanones with cerium(IV) sulfate tetrahydrate (CS) in alcohols and acetic acid gave the corresponding alkyl esters of oxo acids (80—96%) and oxo …
Number of citations: 24 www.journal.csj.jp
YE Sabutskii, VA Denisenko, SG Polonik - Synthesis, 2018 - thieme-connect.com
A series of substituted 2-alkoxy-1,4-naphthoquinone derivatives were obtained by acid-catalyzed condensation of substituted 2-hydroxy-1,4-naphthoquinones with propan-1-ol, butan-1-…
Number of citations: 4 www.thieme-connect.com
WA Davis - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
IN the following pages, an account is given of the etherification of derivatives of P-naphthol by heating the naphthol with a mixture of alcohol and sulphuric acid (Henriques, compare …
Number of citations: 13 pubs.rsc.org
C Cazorla, É Pfordt, MC Duclos, E Métay… - Green Chemistry, 2011 - pubs.rsc.org
The alkylation of phenol derivatives can be achieved in good yield via Lewis or Brønsted acid. The only by-product of the reaction is water and the catalyst can be recycled when using …
Number of citations: 55 pubs.rsc.org
KR Reddy, KC Rajanna, S Ramgopal, MS Kumar… - 2012 - scirp.org
Ultrasonic and microwave-assisted practical methods have been developed for the O-alkylation of aryl (β-naphthols) and Heteroaryl (hydroxy pyridines) in aqueous surfactant media in …
Number of citations: 9 www.scirp.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.